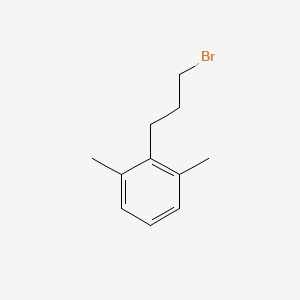

2-(3-Bromopropyl)-1,3-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromopropyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromopropyl)-1,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethylbenzene (m-xylene) followed by a Friedel-Crafts alkylation reaction. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position on the propyl chain. The Friedel-Crafts alkylation is then carried out using 1,3-dimethylbenzene and 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions typically occur under mild to moderate conditions.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used to promote elimination reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for oxidation reactions.

Major Products Formed

Substitution Reactions: Products include 2-(3-hydroxypropyl)-1,3-dimethylbenzene, 2-(3-cyanopropyl)-1,3-dimethylbenzene, and 2-(3-aminopropyl)-1,3-dimethylbenzene.

Elimination Reactions: The major product is 1,3-dimethyl-2-propenylbenzene.

Oxidation Reactions: Products include 2-(3-carboxypropyl)-1,3-dimethylbenzene and other oxidized derivatives.

Scientific Research Applications

2-(3-Bromopropyl)-1,3-dimethylbenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound can be used to develop new drugs and therapeutic agents.

Material Science: It is utilized in the production of advanced materials and polymers.

Chemical Biology: The compound is used in studies involving the modification of biological molecules and the development of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1,3-dimethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-3-phenylpropane: Similar in structure but lacks the methyl groups on the benzene ring.

2-(3-Chloropropyl)-1,3-dimethylbenzene: Similar but with a chlorine atom instead of bromine.

2-(3-Bromopropyl)-1,4-dimethylbenzene: Similar but with methyl groups at the 1 and 4 positions.

Uniqueness

2-(3-Bromopropyl)-1,3-dimethylbenzene is unique due to the specific positioning of the bromine atom and the methyl groups, which influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom makes it a versatile intermediate for various substitution and elimination reactions, while the methyl groups provide steric hindrance and electronic effects that can affect reaction outcomes.

Biological Activity

2-(3-Bromopropyl)-1,3-dimethylbenzene, commonly referred to as a brominated aromatic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential health effects, and relevant case studies.

Structure and Composition

- Molecular Formula : C11H15Br

- Molecular Weight : 227.15 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=C(C(=C(C=C1)C)CBr)CCCCC

| Property | Value |

|---|---|

| Molecular Formula | C11H15Br |

| Molecular Weight | 227.15 g/mol |

| Boiling Point | 205 °C |

| Melting Point | N/A |

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Specifically, it is believed to inhibit certain enzyme activities and modulate receptor functions, which can lead to significant physiological effects.

Enzyme Inhibition

Research indicates that brominated compounds can act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Toxicological Effects

Brominated compounds are often scrutinized for their potential toxicological effects. Some studies suggest that this compound may exhibit mutagenic properties, potentially leading to carcinogenic outcomes. The mechanism may involve genotoxic effects mediated by oxidative stress or direct DNA interaction .

Case Studies

Several case studies have highlighted the biological implications of brominated compounds:

- Study on Carcinogenic Potential : A study conducted on various brominated flame retardants indicated a correlation between exposure to brominated compounds and increased rates of specific cancers. The study utilized animal models to assess the long-term effects of exposure .

- Enzyme Interaction Study : Another investigation focused on the interaction between brominated compounds and liver enzymes in rats. Results indicated that these compounds could significantly alter enzyme activity, suggesting a potential for metabolic disruption .

Human Health Risks

The health risks associated with exposure to this compound primarily stem from its potential mutagenic and carcinogenic properties. Long-term exposure has been linked to various health issues including hormonal disruptions and increased cancer risk .

Regulatory Status

Due to the potential risks associated with brominated compounds, regulatory bodies such as the EPA have established guidelines for their use and disposal. Continuous monitoring is essential to mitigate health risks related to environmental exposure.

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1,3-dimethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |

InChI Key |

RIHCFYVNOAZOIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.